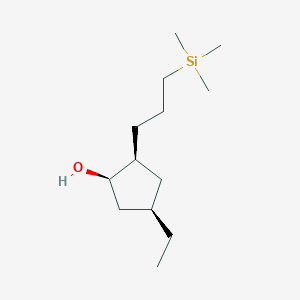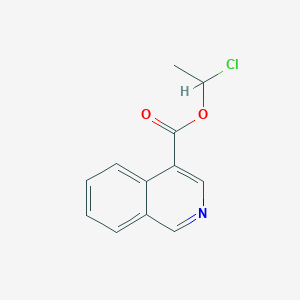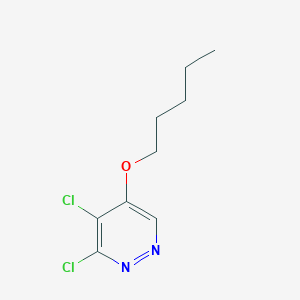
1-(Naphthalen-2-yl)-2-(propylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)-2-(propylamino)ethanol is an organic compound that features a naphthalene ring attached to an ethanol moiety, which is further substituted with a propylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups at specific positions on the ring.
Amination: The derivatized naphthalene is then reacted with a suitable amine, such as propylamine, under controlled conditions to form the propylamino derivative.
Ethanol Addition: Finally, the propylamino derivative is reacted with an ethanol derivative to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-2-yl)-2-(propylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction may produce naphthyl alcohols.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)-2-(propylamino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Naphthalen-2-yl)-2-(methylamino)ethanol
- 1-(Naphthalen-2-yl)-2-(ethylamino)ethanol
- 1-(Naphthalen-2-yl)-2-(butylamino)ethanol
Comparison
1-(Naphthalen-2-yl)-2-(propylamino)ethanol is unique due to its specific propylamino substitution, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and butyl analogs. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets.
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-2-(propylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-2-9-16-11-15(17)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15-17H,2,9,11H2,1H3 |
Clé InChI |
ROHXLTPXQVXKPA-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(C1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)


![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)
![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)





![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)

